molecular formula C4H7FO3S B6588398 3-oxobutane-1-sulfonyl fluoride CAS No. 2294207-80-8

3-oxobutane-1-sulfonyl fluoride

Cat. No.: B6588398
CAS No.: 2294207-80-8
M. Wt: 154.2
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Description

3-Oxobutane-1-sulfonyl fluoride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is part of the sulfonyl fluoride family, which is known for its stability and reactivity, making it a valuable tool in organic synthesis, chemical biology, and drug discovery .

Preparation Methods

The synthesis of 3-oxobutane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride, which yields high efficiency . Another method includes the direct fluorosulfonylation using fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides . These methods typically feature mild reaction conditions and readily available reagents, making them suitable for industrial production .

Chemical Reactions Analysis

3-Oxobutane-1-sulfonyl fluoride undergoes various chemical reactions, including substitution and addition reactions. The compound is known for its electrophilic nature, making it reactive towards nucleophiles. Common reagents used in these reactions include potassium fluoride and sulfuryl fluoride gas . Major products formed from these reactions often include functionalized sulfonyl fluorides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

3-Oxobutane-1-sulfonyl fluoride has found widespread applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a reactive probe for studying enzyme mechanisms and protein interactions . In medicine, it is explored for its potential as a drug candidate due to its ability to modify specific amino acids in proteins . Additionally, in the industry, it is utilized in the development of novel materials and surface modifications .

Mechanism of Action

The mechanism of action of 3-oxobutane-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic sites on proteins and other biomolecules. This reactivity is primarily due to the sulfonyl fluoride group, which can form covalent bonds with amino acid residues such as serine, threonine, and cysteine . These interactions can inhibit enzyme activity or modify protein function, making the compound a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

3-Oxobutane-1-sulfonyl fluoride is unique among sulfonyl fluorides due to its specific chemical structure, which imparts distinct reactivity and stability. Similar compounds include perfluorobutanesulfonyl fluoride and amino-oxetanes, which also exhibit high reactivity and are used in various chemical and biological applications . this compound stands out for its ability to form stable covalent bonds with a wide range of nucleophiles, making it particularly useful in the study of enzyme mechanisms and protein interactions .

Properties

CAS No.

2294207-80-8

Molecular Formula

C4H7FO3S

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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